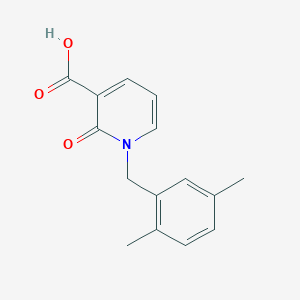

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-5-6-11(2)12(8-10)9-16-7-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAZHEJKFCIYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxic effects, anti-inflammatory properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridine ring and various substituents that enhance its biological interactions. Its molecular formula is with a molecular weight of approximately 273.29 g/mol. The presence of the carboxylic acid functional group is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant inhibitory effects on the HCT-15 colon cancer cell line with an IC50 value around 9.24 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 9.24 ± 0.9 | HCT-15 |

| Compound 3a | 7.94 ± 1.6 | HCT-15 |

| Compound 3b | 9.24 ± 0.9 | HCT-15 |

These results indicate moderate cytotoxicity and suggest that further optimization could enhance its effectiveness as an antineoplastic agent.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The mechanism appears to involve modulation of specific enzyme activities or receptor interactions that are pivotal in inflammatory pathways. This potential makes it a candidate for treating conditions characterized by inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways associated with pain and inflammation.

- Induction of Apoptosis : Studies suggest that compounds similar to this one can induce apoptosis in cancer cells, potentially through pathways involving PARP-1 protein interactions .

Case Studies

In a series of experiments designed to evaluate the cytotoxicity and mechanism of action, researchers synthesized a variety of dihydropyridine derivatives and tested their effects on different cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity:

- Compound Variants : Variants with different substituents showed varying levels of cytotoxicity and selectivity towards tumor cells versus normal cells.

- Flow Cytometry Analysis : This technique was employed to assess apoptosis induction, revealing that certain derivatives induced higher rates of programmed cell death compared to controls .

Scientific Research Applications

Pharmacological Properties

The primary applications of 1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:

- Neutrophil Elastase Inhibition : This compound has been identified as a potent inhibitor of neutrophil elastase, an enzyme involved in inflammatory processes and tissue damage associated with diseases such as chronic obstructive pulmonary disease (COPD) and asthma. By inhibiting this enzyme, the compound may help reduce inflammation and protect lung tissue from damage during inflammatory responses.

- Antioxidant Activity : Research indicates that derivatives of dihydropyridine structures exhibit significant antioxidant properties. This activity can be beneficial in preventing oxidative stress-related diseases.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. The structural features of this compound allow for further modifications to enhance selectivity and potency against specific biological targets.

Synthesis Steps :

- Formation of Dihydropyridine Core : Initial steps involve the formation of the dihydropyridine core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the 2,5-dimethylbenzyl group and carboxylic acid functionality.

- Purification : The final product is purified through crystallization or chromatography to ensure high yield and purity suitable for biological evaluation.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits neutrophil elastase activity at low concentrations. These studies highlight its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

- Benzyl vs. Cyclohexyl : The cyclohexyl substituent (5l) slightly lowers the melting point compared to the benzyl analog (6), likely due to reduced crystallinity from the bulkier cyclohexyl group .

- Ester vs. Carboxylic Acid : Ester derivatives (7, 8) exhibit higher melting points than the free carboxylic acid (6), attributed to stronger intermolecular interactions in esters .

- 2,5-Dimethylbenzyl Hypothesis : The 2,5-dimethylbenzyl group in the target compound may increase hydrophobicity and lower solubility in polar solvents compared to unsubstituted benzyl analogs.

Spectroscopic Characterization

NMR Analysis :

- 1H NMR : Benzyl protons in analogs (e.g., compound 6) resonate at δ 4.5–5.0 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm . The 2,5-dimethylbenzyl group would show aromatic protons (δ 6.5–7.5 ppm) and methyl protons (δ 2.2–2.5 ppm).

- 13C NMR : The carbonyl carbon (C2=O) in analogs resonates at δ 160–165 ppm, while the carboxylic acid carbon (C3-COOH) appears at δ 165–170 ppm .

Mass Spectrometry : HRMS-ESI confirms molecular weights with errors <5 ppm in analogs , suggesting similar precision for the target compound.

Functional Group Modifications

Preparation Methods

Cyclization Using Meldrum’s Acid Derivatives

A common approach involves the use of Meldrum’s acid as a starting material, which undergoes condensation and cyclization with suitable amine and aldehyde components to form the dihydropyridine ring.

- Step 1: Preparation of aminomethylidene Meldrum’s acid intermediate by reacting Meldrum’s acid with triethyl orthoformate and aniline derivatives.

- Step 2: Heterocyclization with active methylene compounds or cyanothioacetamide analogs to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

- Step 3: Alkylation or substitution at the nitrogen with 2,5-dimethylbenzyl halides to install the desired N-substituent regioselectively.

This method has been demonstrated to produce related dihydropyridine carboxylic acids with good yields and regioselectivity.

Alkylation of Pyridone Precursors

Alternatively, preformed 2-oxo-1,2-dihydropyridine-3-carboxylic acid cores can be alkylated at the nitrogen with 2,5-dimethylbenzyl bromide or chloride under basic conditions:

- Reagents: Pyridone acid precursor, 2,5-dimethylbenzyl halide, base (e.g., potassium carbonate or KOH).

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Conditions: Room temperature to mild heating (25–80°C) for several hours under inert atmosphere.

- Outcome: Regioselective N-alkylation yielding the target compound.

This approach allows late-stage functionalization and can be optimized for purity and yield by controlling reaction time and temperature.

Multicomponent One-Pot Reactions

Some synthetic protocols employ one-pot multicomponent reactions combining Meldrum’s acid, aldehydes (including 2,5-dimethylbenzaldehyde), and amines under acidic or reflux conditions to directly form substituted dihydropyridine carboxylic acids.

- Typical conditions: Ethanol or methanol solvent, catalytic acid (HCl), reflux for 1–4 hours.

- Advantages: Simplified procedure, moderate to good yields (up to ~67% reported for analogs).

- Limitations: Requires careful control of stoichiometry and temperature to avoid side products.

This method is efficient for rapid library synthesis of substituted dihydropyridines but may require chromatographic purification.

Reaction Conditions and Optimization

| Synthetic Method | Key Conditions | Yield Range | Notes |

|---|---|---|---|

| Meldrum’s acid heterocyclization | Triethyl orthoformate, amine, reflux | 60–75% | Requires careful temperature control; regioselective alkylation possible |

| N-Alkylation of pyridone acid | 2,5-Dimethylbenzyl halide, K₂CO₃, DMF | 50–70% | Mild heating; inert atmosphere preferred for best yield |

| One-pot multicomponent reaction | EtOH/HCl, reflux 1–4 h | ~67% | Simple setup; suitable for analog synthesis |

Research Findings and Analytical Data

- Regioselectivity: Alkylation occurs predominantly at the nitrogen atom without significant O-alkylation, confirmed by NMR and mass spectrometry.

- Purity: Products are typically purified by recrystallization or silica gel chromatography.

- Characterization: ^1H and ^13C NMR spectra show characteristic signals for the dihydropyridine ring, 2,5-dimethylbenzyl substituent, and carboxylic acid group. Carbonyl carbons resonate near δ 160–165 ppm.

- Yields: Reported yields range from moderate to good (50–75%) depending on method and scale.

- Scalability: Procedures involving Meldrum’s acid intermediates are scalable with appropriate temperature and reagent control.

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via multicomponent reactions or cyclization strategies. Key approaches include:

- One-pot synthesis using substituted benzylamines and pyridine precursors under acidic conditions (e.g., HCl/EtOH reflux), yielding 67–75% .

- Microwave-assisted cyclization to enhance reaction efficiency, as demonstrated in analogous dihydropyridine syntheses (e.g., 1.5 hours at 120°C) .

- Catalytic methods employing Pd or Cu catalysts for regioselective benzylation, though yields vary (45–65%) depending on substituent steric effects .

Critical Parameters:

- Solvent polarity (e.g., DMF vs. EtOH) impacts cyclization efficiency.

- Acid catalysts (e.g., HCl vs. AcOH) influence reaction rates and byproduct formation .

Q. How is this compound characterized, and what spectroscopic benchmarks are used?

Methodological Answer: Characterization relies on multinuclear NMR, IR, and mass spectrometry :

- 1H NMR : Key signals include δ ~8.4 ppm (pyridine H-4/H-6), δ ~5.3 ppm (CH2 of benzyl), and δ ~14.5 ppm (COOH, broad) .

- 13C NMR : Carboxylic acid carbonyl at δ ~164 ppm and pyridone C=O at δ ~163 ppm .

- IR : Strong C=O stretches at 1720–1630 cm⁻¹ and OH/NH bands at 3450–3174 cm⁻¹ .

Validation:

- Compare with analogs like 1-benzyl derivatives, where benzyl substituents shift aromatic proton signals to δ 7.2–7.4 ppm .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the dihydropyridine ring .

- Avoid aqueous solutions unless buffered (pH 6–7), as acidic/basic conditions hydrolyze the lactam ring .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) with MIC values reported against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or compound purity :

- Reproducibility checks : Validate activity using orthogonal assays (e.g., SPR vs. fluorescence) .

- Purity analysis : Employ HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm ≥95% purity .

- Metabolite profiling : LC-MS to rule out degradation products during bioassays .

Case Example :

Discrepant IC50 values in kinase inhibition (e.g., 5 µM vs. 20 µM) may stem from ATP concentration differences in assay buffers .

Q. What computational strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Molecular docking : AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic effects of substituents (e.g., 2,5-dimethyl vs. unsubstituted benzyl) .

- QSAR models : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

- Isotopic labeling : Introduce ²H or ¹³C at benzyl positions to track cyclization pathways via NMR .

- Kinetic studies : Monitor intermediates by quenching reactions at timed intervals (e.g., LC-MS) .

- Theoretical studies : Calculate energy barriers for ring closure using Gaussian09 (e.g., transition state analysis) .

Q. What strategies optimize HPLC purity analysis for this compound?

Methodological Answer:

- Column selection : Use C18 columns with 3 µm particles for high resolution .

- Mobile phase : 0.1% formic acid in H2O/ACN (gradient: 10–90% ACN over 20 minutes) .

- Detection : UV at 254 nm (for pyridone ring) and 210 nm (carboxylic acid) .

Q. Validation :

- Compare retention times with analogs (e.g., 1-(4-methylbenzyl) derivative elutes 1–2 minutes earlier) .

Q. How do substituents on the benzyl group affect biological activity?

Methodological Answer:

- Electron-donating groups (e.g., 2,5-dimethyl) : Enhance lipophilicity, improving membrane permeability (logP ↑ by 0.5–1.0) .

- Steric effects : Bulky substituents (e.g., 2-Cl) reduce kinase binding affinity (IC50 ↑ 3-fold) .

- Positional isomers : 2,5-dimethyl shows 2× higher antimicrobial activity vs. 3,4-dimethyl analogs .

Q. What analytical methods resolve degradation products under physiological conditions?

Methodological Answer:

- Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, then analyze via LC-MS .

- Degradants : Look for lactam ring-opened products (m/z +18) or decarboxylated derivatives (m/z –44) .

- Stabilization : Add antioxidants (e.g., BHT) to slow oxidation of the dihydropyridine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.